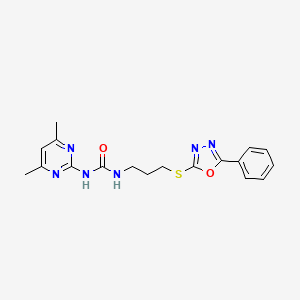
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has shown potential in scientific research applications due to its unique properties.
科学的研究の応用
Synthesis and Reactivity
Research in the domain of synthesis and reactivity explores the chemical properties and synthetic pathways related to quinoline derivatives, highlighting their importance in medicinal chemistry. Studies like those conducted by Batalha et al. (2019) delve into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, using DFT methods to evaluate acid/base behavior and possible reaction paths. This research provides foundational knowledge for synthesizing compounds with specific pharmacological activities (Batalha et al., 2019).
Antimicrobial and Antitumor Activities
Several studies have been dedicated to understanding the antimicrobial and antitumor potential of quinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities, highlighting the structural impact on biological activity. This work underscores the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Gaber et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, revealing compounds with significant anticancer activity, which points to the therapeutic potential of these derivatives (Gaber et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-aminoethyl-9H-xanthene-9-carboxamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-aminoethyl-9H-xanthene-9-carboxamide", "coupling agent (e.g. EDCI or HATU)", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 2-aminoethyl-9H-xanthene-9-carboxamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as THF or DCM.", "Step 5: Add N,N-dimethylformamide dimethyl acetal to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
851405-32-8 |
製品名 |
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide |
分子式 |
C26H22N2O3 |
分子量 |
410.473 |
IUPAC名 |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-16-10-11-17-15-18(25(29)28-21(17)14-16)12-13-27-26(30)24-19-6-2-4-8-22(19)31-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
InChIキー |
SRQJDHIJOAOBDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



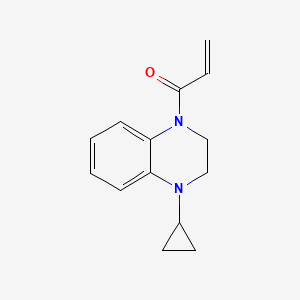
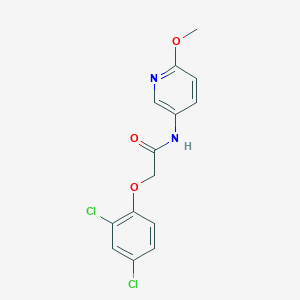
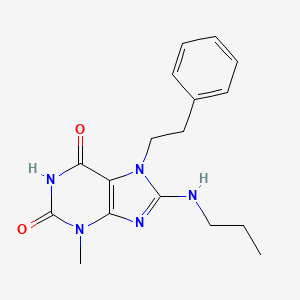
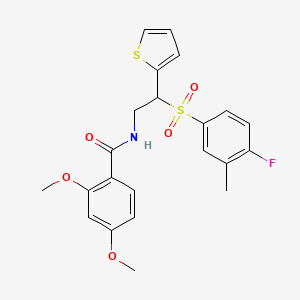


![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)
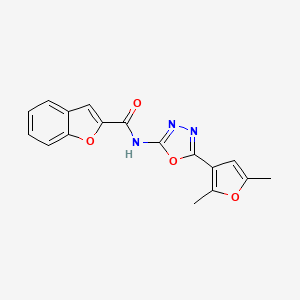
![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)
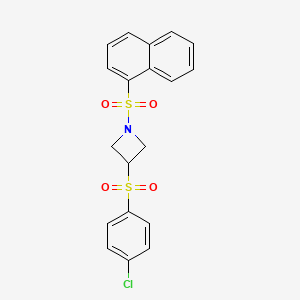
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)
![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)
